2-Ethylhexanohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

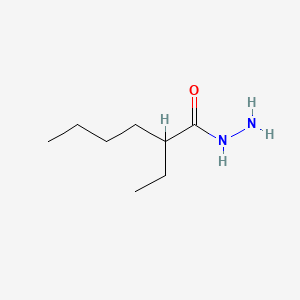

2-Ethylhexanohydrazide: is an organic compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is a hydrazide derivative of 2-ethylhexanoic acid, characterized by the presence of a hydrazide functional group (-CONHNH2) attached to the 2-ethylhexanoic acid backbone . This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexanohydrazide can be synthesized through the reaction of 2-ethylhexanoic acid with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the hydrazide derivative . The general reaction is as follows: [ \text{C8H16O2} + \text{N2H4} \rightarrow \text{C8H18N2O} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexanohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Amines or other reduced forms.

Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

2-Ethylhexanohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-ethylhexanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with electrophilic centers in target molecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

2-Ethylhexanoic acid: The parent compound from which 2-ethylhexanohydrazide is derived.

Hexanohydrazide: A similar hydrazide compound with a different alkyl chain length.

Octanohydrazide: Another hydrazide derivative with a longer alkyl chain.

Uniqueness: this compound is unique due to its specific alkyl chain length and the presence of the hydrazide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Biological Activity

2-Ethylhexanohydrazide is a hydrazide derivative of 2-ethylhexanoic acid, a compound widely used in various industrial applications. Understanding its biological activity is crucial for evaluating its safety profile and potential therapeutic uses. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a hydrazide functional group (-NH-NH2) attached to a branched alkyl chain, which influences its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its effects on cellular mechanisms and potential therapeutic applications. Here are key findings from various studies:

Antitumor Activity

Recent studies have explored the potential antitumor properties of hydrazide derivatives, including this compound. Research indicates that hydrazides can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of apoptotic proteins.

- Mechanism : The mechanism involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to cell cycle arrest and apoptosis in cancer cell lines such as HEPG2 and HCT-116 .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound.

- Oncogenicity Testing : Studies involving Fischer 344 rats indicated that 2-ethylhexanol (a precursor) was not oncogenic; however, there were weak trends suggesting hepatocellular carcinoma incidence in high-dose mice . This raises concerns about the potential carcinogenic effects of related compounds.

- Absorption and Metabolism : Following oral administration in animal models, significant absorption was noted with major metabolites excreted via urine (approximately 80%) . This suggests that while the compound is absorbed effectively, its metabolites may play a role in mitigating toxicity.

Case Studies

Several case studies have highlighted the biological implications of hydrazide derivatives:

- Antibacterial Activity : A study synthesized various hydrazide derivatives, including those related to this compound, which exhibited notable antibacterial activity comparable to standard drugs .

- Spasmolytic Effects : In vivo evaluations showed that certain hydrazides possess spasmolytic properties, indicating potential applications in treating gastrointestinal disorders .

Research Findings Summary

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:

Properties

IUPAC Name |

2-ethylhexanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-3-5-6-7(4-2)8(11)10-9/h7H,3-6,9H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTFFLFEMKUWOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.